molecular formula C14H26O6 B12668810 Dioxybis(methylcyclohexylidene) hydroperoxide CAS No. 85896-57-7

Dioxybis(methylcyclohexylidene) hydroperoxide

Cat. No.: B12668810
CAS No.: 85896-57-7
M. Wt: 290.35 g/mol
InChI Key: LKORFINXKUPUPH-UHFFFAOYSA-N
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Description

Dioxybis(methylcyclohexylidene) hydroperoxide is a heterocyclic organic compound with the molecular formula C14H26O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioxybis(methylcyclohexylidene) hydroperoxide involves the reaction of methylcyclohexylidene with hydrogen peroxide under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the hydroperoxide group. The process involves maintaining specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through various techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dioxybis(methylcyclohexylidene) hydroperoxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.

    Reduction: Under specific conditions, it can be reduced to form different products.

    Substitution: The hydroperoxide group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .

Scientific Research Applications

Dioxybis(methylcyclohexylidene) hydroperoxide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.

    Biology: Investigated for its potential effects on biological systems and its role in oxidative stress.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dioxybis(methylcyclohexylidene) hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential cellular damage. The compound’s effects are mediated through pathways involving oxidative stress response and redox signaling .

Comparison with Similar Compounds

Similar Compounds

  • Dioxybis(ethylcyclohexylidene) hydroperoxide
  • Dioxybis(propylcyclohexylidene) hydroperoxide
  • Dioxybis(butylcyclohexylidene) hydroperoxide

Uniqueness

Dioxybis(methylcyclohexylidene) hydroperoxide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

85896-57-7

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

1-hydroperoxy-1-(1-hydroperoxy-2-methylcyclohexyl)peroxy-2-methylcyclohexane

InChI

InChI=1S/C14H26O6/c1-11-7-3-5-9-13(11,17-15)19-20-14(18-16)10-6-4-8-12(14)2/h11-12,15-16H,3-10H2,1-2H3

InChI Key

LKORFINXKUPUPH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(OO)OOC2(CCCCC2C)OO

Origin of Product

United States

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